molecular formula C13H21NO B140857 N-(3,5-Dimethyladamantan-1-yl)formamide CAS No. 351329-88-9

N-(3,5-Dimethyladamantan-1-yl)formamide

Cat. No. B140857
Key on ui cas rn: 351329-88-9
M. Wt: 207.31 g/mol
InChI Key: NYQWYYMEIBHRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138375B2

Procedure details

In sequence, 4 mL 65% technical nitric acid and then within three hours 50 mL 98% technical sulfuric acid are added to 6.572 g (40 mmol) 1,3-dimethyladamantane at 0° C. It is stirred over night at 0° C. and the mixture is poured at 0° C. onto 100 mL formamide in a round bottom flask which is provided with a drying tube. This mixture is stirred for 30 min at 0° C. and for 90 min at room temperature and 200 mL dichloromethane and 200 mL water are added. After phase separation, the organic phase is washed with water and 2% NaHCO3-solution, is dried, over Na2SO4 and is freed from solvents at the rotary evaporator. The remaining oil is chromatographically purified (SiO2, CHCl3/acetone (20:1), Rf=0.39). 7.41 g (89.3%) of the formamide are obtained as a nearly colourless solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.572 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
89.3%

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.S(=O)(=O)(O)O.[CH3:10][C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][C:13]([CH3:21])([CH2:14]3)[CH2:12]1)[CH2:18]2.[CH:22]([NH2:24])=[O:23]>O.ClCCl>[CH:22]([NH:24][C:15]12[CH2:20][C:11]3([CH3:10])[CH2:18][CH:17]([CH2:19][C:13]([CH3:21])([CH2:12]3)[CH2:14]1)[CH2:16]2)=[O:23]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
6.572 g
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
It is stirred over night at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is provided with a drying tube
STIRRING
Type
STIRRING
Details
This mixture is stirred for 30 min at 0° C. and for 90 min at room temperature
Duration
90 min
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic phase is washed with water and 2% NaHCO3-solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried, over Na2SO4
CUSTOM
Type
CUSTOM
Details
is freed from solvents at the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The remaining oil is chromatographically purified (SiO2, CHCl3/acetone (20:1), Rf=0.39)

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC12CC3(CC(CC(C1)C3)(C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.41 g
YIELD: PERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.